1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene
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Overview
Description
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene is a brominated aromatic compound It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 4, and two alkoxy groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form 1,4-dibromobenzene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Alkylation: The next step involves the introduction of the alkoxy groups. This can be done through a nucleophilic substitution reaction where the bromine atoms are replaced by the desired alkoxy groups. For example, the reaction of 1,4-dibromobenzene with 6-bromohexanol and hexyloxy groups under basic conditions can yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides or amines.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene involves its interaction with molecular targets through its bromine and alkoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobenzene: Lacks the alkoxy groups present in the target compound.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of the longer alkoxy chains.
Uniqueness
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene is unique due to the presence of both bromine and long alkoxy chains, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
655227-34-2 |
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Molecular Formula |
C18H27Br3O2 |
Molecular Weight |
515.1 g/mol |
IUPAC Name |
1,4-dibromo-2-(6-bromohexoxy)-5-hexoxybenzene |
InChI |
InChI=1S/C18H27Br3O2/c1-2-3-4-8-11-22-17-13-16(21)18(14-15(17)20)23-12-9-6-5-7-10-19/h13-14H,2-12H2,1H3 |
InChI Key |
GEXMLLPHLAHLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1Br)OCCCCCCBr)Br |
Origin of Product |
United States |
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